![molecular formula C15H20O3 B1200164 Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)
Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene- is a natural product found in Centaurea cadmea, Dittrichia graveolens, and other organisms with data available.
Scientific Research Applications
Natural Derivatives and Biological Activities
Naphtho[2,3-b]furan derivatives, such as those found in Aloe ferox, display diverse biological activities. Studies have identified compounds like 5-hydroxy-3-methylnaphtho[2,3-c]furan derivatives, which are notable for their structure and potential bioactivities (Koyama, Ogura, & Tagahara, 1994).
Synthesis and Chemical Reactions
The synthesis of naphtho[2,1-b]furan derivatives involves various chemical reactions, leading to compounds with potential antimicrobial, anti-inflammatory, and other biological activities. These syntheses often use substrates like ethyl naphtho[2,1-b]furan-2-carboxylate and involve multiple steps and conditions to yield the desired derivatives (Kumaraswamy et al., 2008).
Cycloaddition Processes
Research highlights the efficiency of cycloaddition reactions in producing naphtho[2,3-b]furan derivatives. These processes involve various reactants like 2-hydroxy-1,4-naphthoquinones and alkenes, mediated by catalysts such as ammonium cerium(IV) nitrate (CAN), to yield derivatives like naphtho[2,3-b]furan-4,9-dione (Kobayashi et al., 1998).
Biological Applications in Drug Discovery
Several naphtho[2,3-b]furan derivatives demonstrate significant biological activities, such as antiproliferative effects against tumor cell lines. Compounds isolated from plants like Tabebuia avellanedae have been synthesized and studied for their potential as anticancer agents, showing varying degrees of effectiveness based on their structural modifications (Yamashita et al., 2009).
Analytical Techniques in Identifying Derivatives
High-Performance Liquid Chromatography (HPLC) has been employed to separate and determine naphtho[2,3-b]furan-4,9-diones and related compounds in various extracts. This method is crucial in analyzing the composition of these extracts, especially in studying the natural sources of these compounds (Steinert, Khalaf, & Rimpler, 1995).
properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
7-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h10-13,16H,1-2,4-7H2,3H3 |
InChI Key |
OVIILQQKQPCQTF-UHFFFAOYSA-N |
SMILES |
CC12CC(CC(=C)C1CC3C(C2)OC(=O)C3=C)O |
Canonical SMILES |
CC12CC(CC(=C)C1CC3C(C2)OC(=O)C3=C)O |
synonyms |
ivalin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.